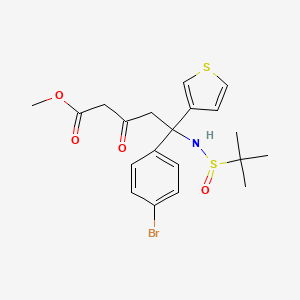
Methyl 5-(4-bromophenyl)-5-((tert-butylsulfinyl)amino)-3-oxo-5-(thiophen-3-yl)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(4-bromophenyl)-5-((tert-butylsulfinyl)amino)-3-oxo-5-(thiophen-3-yl)pentanoate is a synthetic organic compound that belongs to the class of sulfinylamino ketones This compound is characterized by the presence of a bromophenyl group, a tert-butylsulfinylamino group, and a thiophenyl group attached to a pentanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-bromophenyl)-5-((tert-butylsulfinyl)amino)-3-oxo-5-(thiophen-3-yl)pentanoate typically involves multi-step organic reactions. One common approach is:
Formation of the Bromophenyl Intermediate: Starting with a bromobenzene derivative, the bromophenyl group is introduced through electrophilic aromatic substitution.
Introduction of the Thiophenyl Group: The thiophenyl group can be added via a cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Sulfinylamino Group: The tert-butylsulfinylamino group is introduced through a nucleophilic substitution reaction.
Final Assembly: The final compound is assembled through esterification and ketone formation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-bromophenyl)-5-((tert-butylsulfinyl)amino)-3-oxo-5-(thiophen-3-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the corresponding alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 5-(4-bromophenyl)-5-((tert-butylsulfinyl)amino)-3-oxo-5-(thiophen-3-yl)pentanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the sulfinylamino and thiophenyl groups may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-chlorophenyl)-5-((tert-butylsulfinyl)amino)-3-oxo-5-(thiophen-3-yl)pentanoate
- Methyl 5-(4-fluorophenyl)-5-((tert-butylsulfinyl)amino)-3-oxo-5-(thiophen-3-yl)pentanoate
Uniqueness
Methyl 5-(4-bromophenyl)-5-((tert-butylsulfinyl)amino)-3-oxo-5-(thiophen-3-yl)pentanoate is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The combination of the sulfinylamino and thiophenyl groups also contributes to its distinct chemical properties.
Properties
Molecular Formula |
C20H24BrNO4S2 |
|---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
methyl 5-(4-bromophenyl)-5-(tert-butylsulfinylamino)-3-oxo-5-thiophen-3-ylpentanoate |
InChI |
InChI=1S/C20H24BrNO4S2/c1-19(2,3)28(25)22-20(15-9-10-27-13-15,12-17(23)11-18(24)26-4)14-5-7-16(21)8-6-14/h5-10,13,22H,11-12H2,1-4H3 |
InChI Key |
DMAXTQNKGQNZMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)NC(CC(=O)CC(=O)OC)(C1=CC=C(C=C1)Br)C2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















